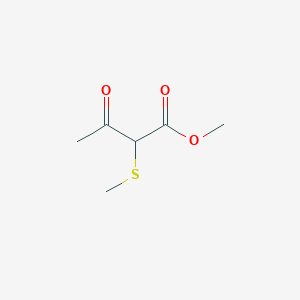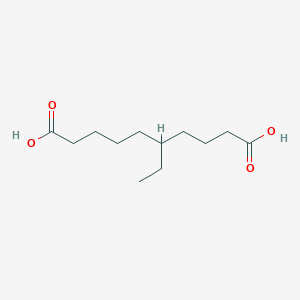
5-Ethyldecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyldecanedioic acid: is an organic compound with the molecular formula C12H22O4. It belongs to the class of dicarboxylic acids, which are characterized by the presence of two carboxyl functional groups (-COOH). This compound is a derivative of decanedioic acid, with an ethyl group attached to the fifth carbon atom in the carbon chain. Dicarboxylic acids like this compound are important in various chemical processes and have applications in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyldecanedioic acid can be achieved through several methods. One common approach involves the oxidation of 5-ethyldecanoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) in acidic conditions. The reaction typically proceeds as follows:
[ \text{5-Ethyldecanoic acid} + \text{Oxidizing agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the oxidation reaction. Additionally, continuous flow reactors may be employed to maintain optimal reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethyldecanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of smaller carboxylic acids or carbon dioxide and water.
Reduction: Reduction of this compound can produce 5-ethyldecanol or other alcohol derivatives.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogenation with metal catalysts.
Substitution: Alcohols (for esterification), amines (for amidation), acid chlorides.
Major Products:
Oxidation: Smaller carboxylic acids, carbon dioxide, water.
Reduction: 5-Ethyldecanol, other alcohols.
Substitution: Esters, amides, other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethyldecanedioic acid is used as a building block in organic synthesis. It can be employed in the preparation of polymers, resins, and other complex molecules.
Biology: In biological research, dicarboxylic acids like this compound are studied for their role in metabolic pathways and their potential as biomarkers for certain diseases.
Medicine: While specific medical applications of this compound are limited, its derivatives may have potential in drug development and therapeutic interventions.
Industry: In industrial applications, this compound is used in the production of plasticizers, lubricants, and corrosion inhibitors. Its properties make it suitable for enhancing the performance and durability of various materials.
Mecanismo De Acción
The mechanism of action of 5-ethyldecanedioic acid involves its interaction with molecular targets through its carboxyl functional groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic and electrophilic reactions. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.
Metal Coordination: Forming complexes with metal ions, affecting their biological availability.
Signal Transduction: Modulating signaling pathways through interactions with receptors or other proteins.
Comparación Con Compuestos Similares
Decanedioic acid (Sebacic acid): A dicarboxylic acid with a similar structure but without the ethyl group.
Adipic acid: A shorter-chain dicarboxylic acid used in the production of nylon.
Azelaic acid: A dicarboxylic acid with antimicrobial properties, used in skincare products.
Uniqueness: 5-Ethyldecanedioic acid is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This structural difference can affect its solubility, melting point, and interactions with other molecules, making it distinct from other dicarboxylic acids.
Propiedades
Número CAS |
114804-19-2 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
5-ethyldecanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-2-10(7-5-9-12(15)16)6-3-4-8-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
XYQBPYXKPLWSGP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCCC(=O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


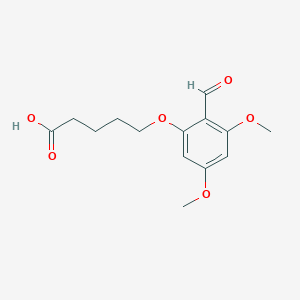
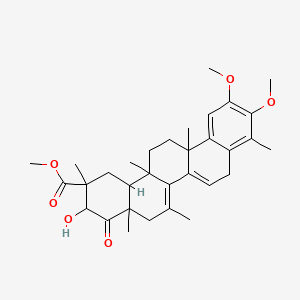
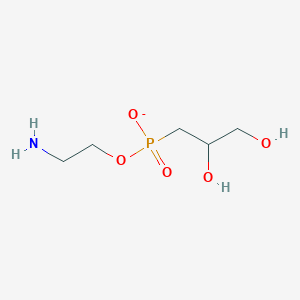
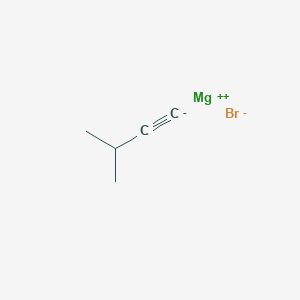
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
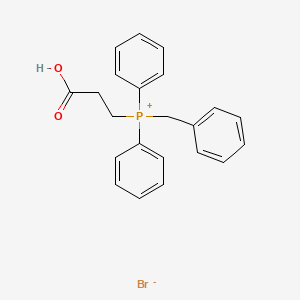
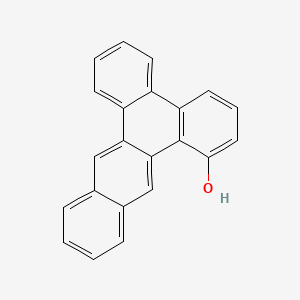
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
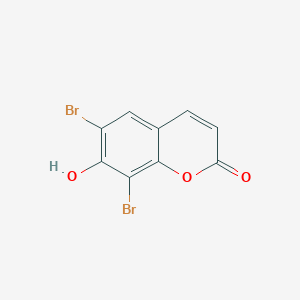

![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
